1-Ethoxymethyl-5-ethyluracil

Descripción general

Descripción

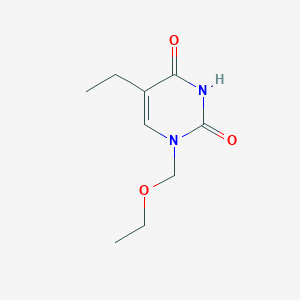

1-Ethoxymethyl-5-ethyluracil is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of 1-Ethoxymethyl-5-ethyluracil is its use as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. Research has demonstrated that analogs of this compound exhibit significant inhibitory activity against HIV-1 and HIV-2. For instance, a study identified several HEPT analogs, including this compound, which showed potent inhibition of viral replication at nanomolar concentrations. These compounds were evaluated using various biological screening assays, including cytopathic effect inhibition assays and biochemical reverse transcriptase inhibition assays .

| Compound Name | Structure | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | Structure | < 10 | Potent NNRTI |

| 6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil | Structure | 20 | Withdrawn due to insufficient efficacy |

Synthesis and Antimicrobial Activity

The synthesis of this compound can be achieved through various chemical pathways, including the reaction of uracil derivatives with ethylating agents. Additionally, compounds derived from this synthesis have been evaluated for antimicrobial properties. Studies have shown that some derivatives possess broad-spectrum antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Synthesis Overview:

- Starting Materials: Uracil derivatives, ethylating agents.

- Reagents: Sodium methoxide, POCl₃.

- Yield: Typically high yields reported.

Structural Studies and Insights

Research involving the structural characterization of this compound has provided insights into its conformational properties. Synthetic DNAs incorporating this compound have been studied to understand their behavior in biological systems. The alternating conformation observed in analogs containing 5-ethyl uracil suggests potential applications in nucleic acid-based technologies .

Case Study 1: HIV Inhibition

A notable case study involved the evaluation of several HEPT analogs, including this compound, for their ability to inhibit HIV replication. The study utilized various assays to measure antiviral activity and found that certain compounds exhibited significant potency against both HIV-1 and HIV-2 strains. This highlights the compound's potential as a therapeutic agent in HIV treatment .

Case Study 2: Antimicrobial Properties

Another case study focused on the antimicrobial evaluation of derivatives synthesized from this compound. The results indicated that specific derivatives demonstrated effective antibacterial activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .

Propiedades

Número CAS |

136160-48-0 |

|---|---|

Fórmula molecular |

C9H14N2O3 |

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13) |

Clave InChI |

VDDLRUOWGAIWIV-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CN(C(=O)NC1=O)COCC |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.